1(or 2)-(2-Ethylhexyl) trimellitate

Description

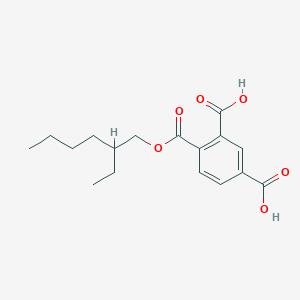

Structure

3D Structure

Properties

IUPAC Name |

4-(2-ethylhexoxycarbonyl)benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O6/c1-3-5-6-11(4-2)10-23-17(22)13-8-7-12(15(18)19)9-14(13)16(20)21/h7-9,11H,3-6,10H2,1-2H3,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPAVWKYYIPGEQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68735-92-2 | |

| Record name | 1,2,4-Benzenetricarboxylic acid, 1(or 2)-(2-ethylhexyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068735922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Benzenetricarboxylic acid, 1(or 2)-(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1(or 2)-(2-ethylhexyl) dihydrogen benzene-1,2,4-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(2-Ethylhexyl) trimellitate synthesis pathway from trimellitic anhydride

An In-depth Technical Guide to the Synthesis of Tris(2-Ethylhexyl) Trimellitate (TEHTM)

Introduction

Tris(2-ethylhexyl) trimellitate (TEHTM), commonly known as TOTM, is a high-performance primary plasticizer used extensively in the manufacturing of polyvinyl chloride (PVC) products. It is produced through the esterification of trimellitic anhydride with 2-ethylhexanol.[1][2] TEHTM is prized for its unique combination of properties, including extremely low volatility, excellent heat resistance, low migration, and strong electrical resistivity.[1][3] These characteristics make it the ideal choice for demanding applications such as high-temperature wire and cable insulation, automotive interiors, and medical devices where safety and durability are paramount.[3][4][5]

This technical guide provides a detailed overview of the primary synthesis pathways for producing high-purity TEHTM from trimellitic anhydride, complete with experimental protocols, comparative data, and process visualizations for researchers and chemical development professionals.

Core Synthesis Pathways

There are two primary industrial routes for the synthesis of TEHTM from trimellitic anhydride: direct esterification and a two-step transesterification process.

-

Direct Esterification: This is the most straightforward method, involving the direct reaction of trimellitic anhydride with 2-ethylhexanol in a single step.[1] It is widely used commercially but may result in a product with lower purity and higher color compared to the alternative route.[6]

-

Two-Step Transesterification: This pathway involves an intermediate step. First, trimellitic anhydride is reacted with methanol to form trimethyl trimellitate. This intermediate is then purified and subsequently reacted with 2-ethylhexanol in a transesterification reaction to yield the final TEHTM product.[6][7] This method is advantageous for producing TEHTM with very high purity (>99%) and a low color number.[6]

Caption: Overview of TEHTM Synthesis Pathways.

Experimental Protocols

Protocol 1: Direct Esterification

This protocol outlines the single-step synthesis of TEHTM.

1. Materials and Equipment:

-

Reactants: Trimellitic Anhydride (TMA), 2-Ethylhexanol (2-EH).

-

Catalyst: Para-toluene sulfonic acid (p-TSA) or an organotitanate catalyst (e.g., Tetra-isopropyl titanate).

-

Equipment: A glass reactor equipped with a mechanical stirrer, heating mantle, thermometer, nitrogen inlet, and a Dean-Stark apparatus connected to a condenser to remove the water byproduct.

2. Procedure:

-

Reactor Charging: Charge the reactor with one molar equivalent of trimellitic anhydride and a stoichiometric excess (approximately 3.3 to 3.5 molar equivalents) of 2-ethylhexanol.

-

Inerting: Purge the reactor with nitrogen gas to create an inert atmosphere, preventing oxidation and color formation.

-

Catalyst Addition: Add the catalyst. For p-TSA, a concentration of 0.5-1.0% by weight of the reactants is typical.[8]

-

Esterification Reaction: Heat the mixture to 160-200°C with continuous stirring. The water formed during the esterification will be collected in the Dean-Stark trap. The reaction is monitored by periodically taking samples and measuring the acid value. The reaction is considered complete when the acid value drops below 0.5 mg KOH/g.

-

Purification:

-

Neutralization: Cool the mixture to 90-100°C. Add a 5-10% aqueous solution of sodium carbonate or sodium hydroxide to neutralize the acidic catalyst and any remaining unreacted trimellitic acid.

-

Washing: Wash the organic layer with hot water to remove residual salts.

-

Alcohol Removal: Remove the excess 2-ethylhexanol under vacuum distillation.

-

Filtration: Filter the hot crude product through a bed of filter aid (e.g., celite) to remove any solid impurities, yielding the final TEHTM product.

-

Protocol 2: Two-Step Transesterification

This method offers higher purity and is detailed below.

Part A: Synthesis of Trimethyl Trimellitate Intermediate

-

Esterification: React trimellitic anhydride with an excess of methanol in the presence of a suitable esterification catalyst until the reaction is complete.

-

Purification: The crude trimethyl trimellitate is purified via fractional distillation (rectification) under vacuum to obtain a high-purity, low-color intermediate.[7]

Part B: Transesterification to TEHTM

-

Materials and Equipment:

-

Reactants: Purified Trimethyl Trimellitate, 2-Ethylhexanol.

-

Catalyst: Tetraisopropyl titanate.

-

Equipment: A reactor setup similar to the direct esterification process, but with a distillation column to efficiently remove the methanol byproduct.

-

-

Procedure:

-

Reactor Charging: Charge the reactor with the purified trimethyl trimellitate, 2-ethylhexanol, and the tetraisopropyl titanate catalyst. A typical mass ratio is 100 parts trimethyl trimellitate to 300 parts 2-ethylhexanol, with 0.3 parts catalyst.[7]

-

Inerting: Purge the system with nitrogen.

-

Transesterification Reaction: Slowly heat the mixture to approximately 220°C over 2.5 hours and hold for an additional 1-2 hours.[6][7] Methanol is continuously removed as it forms, driving the reaction to completion.

-

Purification:

-

Solvent Removal: After the reaction, reduce the temperature to 150°C and apply a vacuum to distill off any remaining methanol and the excess 2-ethylhexanol.[7]

-

Refining: The crude TEHTM is further refined through steps such as steam stripping, neutralization, and filtration to achieve the desired high purity.

-

-

Data Presentation

The following tables summarize key quantitative data for the reactants, product, and synthesis processes.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Appearance |

|---|---|---|---|

| Trimellitic Anhydride | 192.13 | 390 | White Solid |

| 2-Ethylhexanol | 130.23 | 184 | Colorless Liquid |

| TEHTM | 546.78[9] | ~430[2] | Clear, Viscous Liquid[10] |

Table 2: Comparison of Synthesis Pathways

| Parameter | Direct Esterification | Two-Step Transesterification |

|---|---|---|

| Primary Catalyst | p-TSA, Sulfuric Acid | Tetraisopropyl Titanate |

| Reaction Temp. | 160 - 200°C | ~220°C (Transesterification step)[6] |

| Key Advantage | Simpler, one-step process | Higher purity, better color[6][7] |

| Expected Purity | 95 - 98%[2][6] | > 99.0%[6] |

| Expected Color | < 100 APHA[3] | 10 - 15 APHA[6] |

Table 3: Typical Specifications for Final TEHTM Product

| Property | Specification |

|---|---|

| Purity (by GC) | ≥ 99.0%[3] |

| Color, APHA | ≤ 100[3] |

| Acid Value, mg KOH/g | ≤ 0.1 |

| Specific Gravity @ 25°C | 0.985 - 0.991[3] |

| Moisture Content | ≤ 0.1%[3] |

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of TEHTM.

Caption: General Experimental Workflow for TEHTM Production.

References

- 1. specialchem.com [specialchem.com]

- 2. Safety assessment of the substance trimellitic acid, tris (2‐ethylhexyl) ester, for use in food contact materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tri(2-ethylhexyl) trimellitate (TOTM) – South City Petrochem [southcitypetrochem.com]

- 4. Determination of tris(2-ethylhexyl)trimellitate released from PVC tube by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN106008218A - Method for synthesizing tri (2-ethylhexyl) trimellitate - Google Patents [patents.google.com]

- 7. CN106008204A - Method for synthesizing trimellitic triesters - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. tri(2-Ethylhexyl) trimellitate [webbook.nist.gov]

- 10. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to 1-(2-Ethylhexyl) trimellitate and Its Isomers

This technical guide provides a comprehensive overview of 1-(2-Ethylhexyl) trimellitate and its isomers, with a focus on their chemical identification, synthesis, analytical determination, and toxicological profile. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the properties and applications of these compounds.

Chemical Identification and CAS Numbers

1-(2-Ethylhexyl) trimellitate and its isomers are esters of trimellitic acid. The most common and commercially significant is Tris(2-ethylhexyl) trimellitate (TOTM), a high-molecular-weight plasticizer. Due to the substitution pattern on the benzene ring of trimellitic acid, several isomers of mono-, di-, and tri-esters are possible. The Chemical Abstracts Service (CAS) numbers for the primary compound and its key isomers are crucial for unambiguous identification in research and regulatory contexts.

| Compound Name | Synonym(s) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Tris(2-ethylhexyl) trimellitate | Trioctyl trimellitate (TOTM) | 3319-31-1[1][2] | C₃₃H₅₄O₆ | 546.78[1] |

| 1(or 2)-(2-Ethylhexyl) trimellitate | Mono-(2-ethylhexyl) trimellitate | 68735-92-2 | C₁₇H₂₂O₆ | 322.35 |

| 1,2-bis(2-ethylhexyl) trimellitate | Di-(2-ethylhexyl) trimellitate | 63468-09-7 | C₂₅H₃₈O₆ | 434.57 |

| Tri-n-octyl trimellitate | - | 89-04-3 | C₃₃H₅₄O₆ | 546.78 |

| Triisooctyl trimellitate | - | 27251-75-8 | C₃₃H₅₄O₆ | 546.78 |

| 1,2,4-Benzenetricarboxylic acid, 2-ethylhexyl ester | - | 68186-31-2 | Not specified | Not specified |

Synthesis of 1-(2-Ethylhexyl) trimellitate and its Isomers

The synthesis of these esters typically involves the esterification of trimellitic anhydride with the corresponding alcohol, in this case, 2-ethylhexanol. Both direct esterification and transesterification methods are employed.

Experimental Protocol for the Synthesis of this compound

This protocol describes a common method for the synthesis of mono-(2-ethylhexyl) trimellitate.

Materials:

-

Trimellitic acid anhydride (193 g, 1 mol)

-

2-Ethylhexanol (234 g, 1.8 mol)

-

Octylene glycol titanate (0.2 g, catalyst)

-

One-liter round-bottom flask

-

Stirring apparatus

-

Heating mantle

-

Nitrogen gas inlet

-

Vigreux column

-

Distillation apparatus

Procedure: [3]

-

Combine 193 g of trimellitic acid anhydride, 234 g of 2-ethylhexanol, and 0.2 g of octylene glycol titanate in a one-liter round-bottom flask equipped with a stirrer and nitrogen inlet.[3]

-

Heat the mixture to 150°C with continuous stirring under a nitrogen atmosphere. The removal of water will commence at this stage.[3]

-

Over a period of 4 hours, gradually increase the temperature to 220°C.[3]

-

Separate the distillate using a Vigreux column, maintaining a top temperature of 100-105°C.[3]

-

Continue heating until the top temperature of the column drops below 80°C.[3]

-

The final product will have an acid number of approximately 150 ± 10 mg KOH/g.[3]

Experimental Protocol for the Synthesis of Tris(2-ethylhexyl) trimellitate (TOTM) via Transesterification

This protocol outlines a two-step synthesis of TOTM involving the formation of a trimethyl ester intermediate followed by transesterification.[4]

Step 1: Methyl Esterification of Trimellitic Anhydride [4]

-

React trimellitic anhydride with methanol in the presence of a suitable catalyst (e.g., tetraisopropyl titanate) to produce trimethyl trimellitate.[4][5]

-

Purify the resulting trimethyl trimellitate by rectification to achieve a high-purity, low-color number intermediate.[4][5]

Step 2: Transesterification with 2-Ethylhexanol [4][5]

-

Combine the purified trimethyl trimellitate with 2-ethylhexanol in an ester interchange vessel with a catalyst like tetraisopropyl titanate. A typical mass ratio is 100:300:0.3 (trimethyl trimellitate:2-ethylhexanol:catalyst).[5]

-

Slowly heat the mixture to 220°C under normal pressure and maintain this temperature for approximately 2.5-3.5 hours to complete the transesterification reaction.[5]

-

After the reaction, remove the solvent by gradually increasing the vacuum in the vessel to 500Pa while allowing the temperature to decrease to 150°C.[5]

-

The final product, tri(2-ethylhexyl) trimellitate, is then further refined.[4]

Analytical Determination

The analysis of 1-(2-Ethylhexyl) trimellitate and its isomers, particularly in biological matrices, is critical for exposure and toxicological studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity.[6][7][8]

Experimental Protocol for the Determination of Trimellitate Isomers in Blood by LC-MS/MS

This method allows for the simultaneous determination of TOTM and its primary metabolites in blood.[6]

Sample Preparation (Liquid-Liquid Extraction): [6]

-

Spike blood samples with isotopically labeled internal standards.

-

Perform liquid-liquid extraction using a suitable organic solvent.

-

Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

Chromatographic and Mass Spectrometric Conditions: [6][7][8]

-

HPLC System: Reversed-phase HPLC with a core-shell column (e.g., Inertsil-C8, 50 mm x 2.1 mm, 5 µm).[6][7][8]

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and purified water (e.g., 90:10, v/v).[7][8]

-

Mass Spectrometer: Tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ionization mode.[6]

-

Detection: Monitor specific precursor-to-product ion transitions for each analyte and internal standard.

Quantitative Data:

The limits of detection (LOD) for TOTM and its metabolites in blood typically range from 0.7 to 5.5 µg/L.[6] The method demonstrates good precision, with relative standard deviations between 0.9% and 8.7%.[6]

Toxicological Profile

The toxicological data for trimellitate esters are primarily available for TOTM, which is often used as an analogue for other high-molecular-weight trimellitates.

Acute and Chronic Toxicity

TOTM exhibits low acute toxicity.[9] The oral LD50 in rats is greater than 3200 mg/kg, and in mice, it is greater than 60,000 mg/kg.[9] The dermal LD50 in rabbits is greater than 1980 mg/kg.[9] Repeated dose toxicity studies in rats established a No-Observed-Adverse-Effect Level (NOAEL) of 125 mg/kg/day for males and 30 mg/kg/day for females.[9]

Reproductive and Developmental Toxicity

The available data suggest that TOTM has limited reproductive and developmental toxicity.[9] The NOEL for reproductive and developmental toxicity in rats is considered to be 500 mg/kg/day for both parent animals and their offspring.[9]

Genotoxicity and Carcinogenicity

Trioctyl trimellitate was not found to be mutagenic in the Ames test with Salmonella typhimurium and Escherichia coli.[9] It is not expected to be carcinogenic.[10]

Metabolic and Signaling Pathways

The metabolism of TOTM in humans involves hydrolysis to its diester and monoester isomers.[11]

Metabolic Fate of Tris(2-ethylhexyl) trimellitate (TOTM)

Following oral administration, TOTM is regioselectively hydrolyzed to di-(2-ethylhexyl) trimellitates (DEHTM) and subsequently to mono-(2-ethylhexyl) trimellitates (MEHTM).[11] The peak blood concentrations of DEHTM isomers occur at approximately 3 hours post-exposure, while MEHTM isomers peak at around 5 hours.[11] The most prominent urinary biomarker is 2-mono-(2-ethylhexyl) trimellitate (2-MEHTM).[11] The overall absorption rate of TOTM in humans appears to be relatively low, with about 5.8% of the administered dose recovered in the urine over 72 hours.[11]

Biological Effects and Signaling

Some studies have investigated the biological effects of TOTM and its metabolites. It has been shown to have a significantly lower toxicity profile compared to di-(2-ethylhexyl) phthalate (DEHP).[12] While TOTM itself shows weak estrogenic activity, its effects are approximately 10-fold weaker than those of DEHP.[12] One of its primary metabolites, 4-mono-(2-ethylhexyl) trimellitate (4-MEHTM), has demonstrated agonist activities on estrogen and thyroid receptors.[12]

Visualizations

Synthesis and Analysis Workflow

Caption: Workflow for the synthesis, purification, and analysis of trimellitate esters.

Metabolic Pathway of Tris(2-ethylhexyl) trimellitate (TOTM)

Caption: Simplified metabolic pathway of Tris(2-ethylhexyl) trimellitate (TOTM).

References

- 1. 偏苯三酸三辛酯 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 2. tri(2-Ethylhexyl) trimellitate [webbook.nist.gov]

- 3. Synthesis routes of this compound [benchchem.com]

- 4. CN106008218A - Method for synthesizing tri (2-ethylhexyl) trimellitate - Google Patents [patents.google.com]

- 5. CN106008204A - Method for synthesizing trimellitic triesters - Google Patents [patents.google.com]

- 6. Isomeric separation and quantitation of di-(2-ethylhexyl) trimellitates and mono-(2-ethylhexyl) trimellitates in blood by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Determination of tris(2-ethylhexyl)trimellitate released from PVC tube by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. Screening assessment trimellitates group - Canada.ca [canada.ca]

- 11. Human metabolism and kinetics of tri-(2-ethylhexyl) trimellitate (TEHTM) after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Spectroscopic Profile of 1-(2-Ethylhexyl) trimellitate: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(2-Ethylhexyl) trimellitate. Due to the limited availability of published, complete spectroscopic datasets specifically for 1-(2-Ethylhexyl) trimellitate in public databases, this document also includes data for the closely related and more commercially prevalent compound, tri(2-ethylhexyl) trimellitate (TOTM), for comparative purposes. The structural differences between the mono-ester and the tri-ester will result in distinct spectroscopic features, which will be highlighted in the data interpretation. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require detailed spectroscopic information for the characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the available and inferred spectroscopic data for 1-(2-Ethylhexyl) trimellitate. For comparative analysis, data for tri(2-ethylhexyl) trimellitate is also provided.

Table 1: Mass Spectrometry Data for 1-Mono-(2-Ethylhexyl) Trimellitate (MEHTM)

| Parameter | Value | Reference |

| Molecular Formula | C₁₇H₂₂O₆ | Inferred |

| Molecular Weight | 322.35 g/mol | Inferred |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode | [1] |

| Precursor Ion (m/z) | [M-H]⁻ | [1] |

| Key Fragmentation Data | Data for metabolites of TOTM, including MEHTM, has been acquired via LC-MS/MS for biomonitoring studies. Specific fragmentation patterns for the pure compound are not detailed in the provided search results. | [1] |

Table 2: Infrared (IR) Spectroscopy Data (Predicted for 1-(2-Ethylhexyl) trimellitate and Experimental for Tri(2-ethylhexyl) trimellitate)

| Functional Group | Predicted Wavenumber (cm⁻¹) for 1-(2-Ethylhexyl) trimellitate | Experimental Wavenumber (cm⁻¹) for Tri(2-ethylhexyl) trimellitate[2] |

| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) | N/A |

| C-H Stretch (Aliphatic) | 2960-2850 | 2960, 2930, 2860 |

| C=O Stretch (Ester) | ~1730 | 1730 |

| C=O Stretch (Carboxylic Acid) | ~1700 | N/A |

| C-O Stretch (Ester and Carboxylic Acid) | 1300-1000 | 1280, 1120 |

| Aromatic C=C Bending | 1600-1450 | 1580, 1460 |

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted for 1-(2-Ethylhexyl) trimellitate)

¹H NMR (Proton NMR)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-13 | Singlet (broad) | 2H | Carboxylic acid protons (-COOH) |

| ~8.2-7.8 | Multiplet | 3H | Aromatic protons (C₆H₃) |

| ~4.2 | Multiplet | 2H | Methylene protons (-OCH₂-) |

| ~1.7 | Multiplet | 1H | Methine proton (-CH-) |

| ~1.5-1.2 | Multiplet | 8H | Methylene protons (-CH₂-) |

| ~0.9 | Multiplet | 6H | Methyl protons (-CH₃) |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (ppm) | Assignment |

| ~170-165 | Carbonyl carbons (-COOH, -COO-) |

| ~135-128 | Aromatic carbons |

| ~70 | Methylene carbon (-OCH₂-) |

| ~40 | Methine carbon (-CH-) |

| ~30-22 | Methylene carbons (-CH₂-) |

| ~14, ~10 | Methyl carbons (-CH₃) |

Note: Predicted NMR data is based on general chemical shift principles for esters and carboxylic acids and may vary depending on the solvent and experimental conditions.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols and may require optimization for specific instrumentation and sample characteristics.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-20 mg of the 1-(2-Ethylhexyl) trimellitate sample for ¹H NMR (20-50 mg for ¹³C NMR)[3].

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), DMSO-d₆) in a clean vial[3].

-

Ensure complete dissolution by gentle vortexing or sonication[3].

-

Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of 4-5 cm[3].

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth using a gauge.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay). For ¹H NMR, 8-16 scans are typically sufficient, while ¹³C NMR may require a significantly larger number of scans[4].

-

Acquire the Free Induction Decay (FID) data.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the NMR spectrum.

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method for Liquids/Oils):

-

Data Acquisition:

-

Record a background spectrum of the empty spectrometer.

-

Place the sample holder with the prepared salt plates into the spectrometer.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H, C-H, C=O, C-O).

-

Compare the experimental spectrum with reference spectra or correlation charts to confirm the structure.

-

3. Mass Spectrometry (MS)

-

Sample Preparation (for Electrospray Ionization - ESI):

-

Prepare a stock solution of the sample by dissolving it in an appropriate organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL[6].

-

Dilute the stock solution with the same solvent or a mixture of solvents (e.g., methanol/water) to a final concentration in the range of 1-10 µg/mL[6].

-

If necessary, filter the final solution to remove any particulates[6].

-

Transfer the diluted sample to a clean autosampler vial.

-

-

Data Acquisition (LC-MS/MS):

-

The sample is injected into a liquid chromatograph (LC) for separation from any impurities.

-

The eluent from the LC is introduced into the mass spectrometer's ESI source.

-

The sample molecules are ionized, typically forming [M-H]⁻ ions in negative ion mode for compounds with acidic protons[1].

-

The ions are guided into the mass analyzer, where their mass-to-charge ratio (m/z) is measured.

-

For tandem mass spectrometry (MS/MS), precursor ions of a specific m/z are selected and fragmented, and the m/z of the resulting fragment ions are analyzed to provide structural information.

-

-

Data Analysis:

-

Identify the molecular ion peak to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to confirm the structure and identify characteristic substructures.

-

Visualizations

Diagram 1: General Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Diagram 2: Logical Relationship of Spectroscopic Data to Molecular Structure

Caption: The relationship between spectroscopic data and the elucidation of molecular structure.

References

- 1. Isomeric separation and quantitation of di-(2-ethylhexyl) trimellitates and mono-(2-ethylhexyl) trimellitates in blood by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tri(2-Ethylhexyl) trimellitate [webbook.nist.gov]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. emory.edu [emory.edu]

- 5. eng.uc.edu [eng.uc.edu]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Mono(2-Ethylhexyl) Trimellitate

Introduction to Mono(2-Ethylhexyl) Trimellitate (MEHTM)

Mono(2-ethylhexyl) trimellitate is an organic compound that belongs to the family of trimellitate esters. It is characterized by a benzene ring substituted with three carboxyl groups, one of which is esterified with a 2-ethylhexyl group. As a monoester of trimellitic acid, MEHTM shares structural similarities with its di- and tri-ester counterparts, which are utilized as high-performance plasticizers in various polymer applications, notably in polyvinyl chloride (PVC) formulations that require high-temperature resistance. Given its origin as a metabolite of TOTM, understanding its thermal characteristics is pertinent for professionals in drug development and safety assessment, particularly in the context of medical devices where TOTM may be used and subsequent in-vivo metabolism can occur.

Thermal Stability of Trimellitate Plasticizers

High-molecular-weight plasticizers like TOTM are selected for applications demanding excellent thermal stability and low volatility.[1][2] This stability is crucial for materials processed at elevated temperatures and for products intended for long-term use under thermal stress, such as automotive interiors and wire and cable insulation.[2][3]

While specific thermogravimetric analysis (TGA) data for pure MEHTM is unavailable, the thermal performance of TOTM provides a strong indication of the temperature ranges at which degradation processes initiate. The decomposition of plasticizers in a polymer matrix, such as PVC, is a complex process involving both the volatilization of the plasticizer and the degradation of the polymer itself.[4] Studies on TOTM-plasticized PVC show that thermal degradation events are observed at temperatures ranging from 200°C to over 400°C.[4] The initial weight loss in a TGA thermogram of a plasticized polymer is often attributed to the volatilization of the plasticizer.[5] For high-molecular-weight plasticizers like trimellitates, this process occurs at significantly higher temperatures compared to lower-molecular-weight plasticizers.

The table below summarizes the expected thermal stability characteristics of high-molecular-weight trimellitate plasticizers based on available literature.

| Thermal Property | Expected Value/Characteristic for High-Molecular-Weight Trimellitates | Source(s) |

| Onset of Decomposition (Tonset) | Generally above 200°C in an inert atmosphere. | [6][7] |

| Peak Degradation Temperature (Tmax) | Dependent on the heating rate and atmosphere, typically in the range of 250°C to 450°C. | [4][8] |

| Volatility | Low, contributing to permanence in the polymer matrix at elevated service temperatures. | [1][2] |

| High-Temperature Performance | Suitable for applications requiring continuous operation at temperatures up to 105°C. | [3] |

Degradation Profile of Trimellitate Esters

The thermal degradation of trimellitate esters, under inert or oxidative atmospheres, proceeds through a series of complex chemical reactions. The primary degradation pathway for esters at elevated temperatures involves the cleavage of the ester bond. For a monoester like MEHTM, the degradation process is expected to initiate with the breaking of the ester linkage, leading to the formation of smaller, more volatile molecules.

Key anticipated degradation products from the pyrolysis of MEHTM and related trimellitate esters include:

-

Trimellitic Anhydride: Formed through the intramolecular cyclization of the adjacent carboxylic acid groups on the benzene ring.

-

2-Ethylhexene: A common product from the thermal elimination of the 2-ethylhexyl group.

-

Water: A byproduct of the anhydride formation.

-

Carbon Dioxide and Carbon Monoxide: Resulting from the decarboxylation and further oxidation of the aromatic ring and its substituents at higher temperatures.

The following diagram illustrates a plausible thermal degradation pathway for a trimellitate ester.

Caption: Potential thermal degradation pathway of a trimellitate ester.

Experimental Protocols

To definitively determine the thermal stability and degradation profile of mono(2-ethylhexyl) trimellitate, a series of analytical techniques would be employed. The following are detailed experimental protocols for the key analyses.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperatures of the sample by measuring weight loss as a function of temperature.

Methodology (based on ASTM E1131): [8]

-

Instrument Preparation:

-

Ensure the thermogravimetric analyzer is calibrated for temperature and mass according to the manufacturer's specifications.

-

Select an appropriate sample pan, typically platinum or ceramic, that is inert to the sample and its degradation products.

-

Tare the balance with the empty sample pan.

-

-

Sample Preparation:

-

Accurately weigh a 5-10 mg sample of mono(2-ethylhexyl) trimellitate into the tared sample pan. For liquid samples, ensure even distribution at the bottom of the pan.

-

-

Experimental Parameters:

-

Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Data Acquisition: Record the sample mass and temperature continuously throughout the experiment.

-

-

Data Analysis:

-

Plot the percentage weight loss as a function of temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum weight loss rates.

-

Determine the onset temperature of decomposition (Tonset), the peak degradation temperature (Tmax), and the residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the sample as a function of temperature, identifying melting, crystallization, and glass transition temperatures.

Methodology:

-

Instrument Preparation:

-

Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Use hermetically sealed aluminum pans for liquid samples to prevent volatilization.

-

-

Sample Preparation:

-

Accurately weigh a 2-5 mg sample of mono(2-ethylhexyl) trimellitate into a tared aluminum pan.

-

Hermetically seal the pan using a sample press.

-

Prepare an empty, sealed aluminum pan to be used as a reference.

-

-

Experimental Parameters:

-

Atmosphere: Purge the sample chamber with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at -50°C.

-

Heat the sample from -50°C to 200°C at a heating rate of 10°C/min.

-

Hold at 200°C for 2 minutes to erase thermal history.

-

Cool the sample from 200°C to -50°C at a cooling rate of 10°C/min.

-

Heat the sample again from -50°C to 200°C at a heating rate of 10°C/min.

-

-

Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

-

-

Data Analysis:

-

Analyze the second heating scan to determine the glass transition temperature (Tg), melting point (Tm), and enthalpy of fusion (ΔHf).

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the chemical composition of the thermal degradation products of the sample.

Methodology:

-

Instrument Preparation:

-

Interface a pyrolyzer unit with a gas chromatograph-mass spectrometer (GC-MS) system.

-

Condition the GC column and ensure the MS is tuned and calibrated.

-

-

Sample Preparation:

-

Place a small amount of the sample (approximately 100-500 µg) into a pyrolysis sample cup.

-

-

Pyrolysis and GC-MS Parameters:

-

Pyrolysis:

-

Insert the sample cup into the pyrolyzer furnace.

-

Rapidly heat the sample to a pyrolysis temperature of 600°C in an inert atmosphere (helium).

-

-

Gas Chromatography:

-

Injector: Operate in split mode (e.g., 50:1 split ratio) at a temperature of 300°C.

-

Carrier Gas: Helium at a constant flow rate.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Oven Program: Hold at 40°C for 2 minutes, then ramp to 320°C at 10°C/min, and hold for 10 minutes.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 550.

-

Source and Transfer Line Temperatures: 230°C and 280°C, respectively.

-

-

-

Data Analysis:

-

Identify the individual peaks in the total ion chromatogram.

-

Compare the mass spectrum of each peak to a spectral library (e.g., NIST) to identify the corresponding degradation product.

-

Caption: Experimental workflow for thermal analysis.

Conclusion

While direct experimental data for mono(2-ethylhexyl) trimellitate is scarce, a comprehensive understanding of its likely thermal stability and degradation profile can be inferred from its parent compound, tris(2-ethylhexyl) trimellitate, and the broader class of high-molecular-weight trimellitate plasticizers. MEHTM is expected to exhibit good thermal stability, with decomposition initiating at temperatures above 200°C. The degradation pathway is anticipated to involve ester bond cleavage, leading to the formation of trimellitic anhydride, 2-ethylhexene, and other volatile organic compounds. The detailed experimental protocols provided in this guide outline the necessary steps for a thorough and accurate characterization of the thermal properties of MEHTM, which would be invaluable for a complete safety and stability assessment in the context of drug development and material science.

References

Endocrine disruption potential of mono(2-ethylhexyl) trimellitate metabolites

An In-Depth Technical Guide on the Endocrine Disruption Potential of Mono(2-ethylhexyl) trimellitate (MEHT) Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-(2-ethylhexyl) trimellitate (TEHTM), also known as TOTM, is a high-molecular-weight plasticizer used as a replacement for di-(2-ethylhexyl) phthalate (DEHP) in various applications, including medical devices made from polyvinyl chloride (PVC).[1][2] While TEHTM itself is considered to have low toxicity, concerns have been raised about the potential endocrine-disrupting effects of its metabolites, which can form upon human exposure.[2] This technical guide provides a comprehensive overview of the current scientific understanding of the endocrine disruption potential of mono(2-ethylhexyl) trimellitate (MEHT) and other related metabolites, with a focus on their interactions with key hormonal pathways.

Metabolism of Tri-(2-ethylhexyl) trimellitate (TEHTM)

Following oral administration in humans, TEHTM undergoes regioselective hydrolysis. It is first metabolized into its diester forms, di-2-(ethylhexyl) trimellitates (DEHTM), and subsequently into its monoester isomers, mono-2-(ethylhexyl) trimellitates (MEHTM).[1] Peak blood concentrations of DEHTM isomers occur around 3 hours post-exposure, while the MEHTM isomers peak at approximately 5 hours.[1]

The primary MEHTM isomers are 1-mono-(2-ethylhexyl) trimellitate (1-MEHTM) and 2-mono-(2-ethylhexyl) trimellitate (2-MEHTM).[1] Of these, 2-MEHTM has been identified as the most dominant urinary biomarker of TEHTM exposure in humans, followed by various secondary oxidized metabolites.[1][3] The elimination kinetics of these urinary metabolites are biphasic, and they can be detected in urine up to 72 hours after exposure, indicating a relatively slow metabolism and excretion rate.[1]

Endocrine Disruption Potential of TEHTM Metabolites

Recent in vitro and in silico studies have investigated the potential for TEHTM metabolites to interfere with the endocrine system. The primary areas of concern include interactions with estrogen, androgen, and thyroid receptors, as well as the disruption of steroid hormone synthesis.

Estrogenic and Androgenic Activity

Studies have shown that certain MEHTM isomers possess estrogenic activity. Specifically, 4-mono-(2-ethylhexyl) trimellitate (4-MEHTM) has demonstrated agonist activity on estrogen receptors (ERs).[2][3] In contrast, the oxidized secondary metabolites of TEHTM did not show any effects on either estrogen or androgen receptors (AR).[2][3]

Furthermore, a mixture of 2-MEHTM and 1-MEHTM was found to significantly alter steroid hormone production in the H295R adrenal carcinoma cell line, leading to an increase in estradiol levels and a decrease in testosterone levels.[2][3] This suggests a potential to disrupt the balance of sex hormones.

References

- 1. Human metabolism and kinetics of tri-(2-ethylhexyl) trimellitate (TEHTM) after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro and in silico approach to study the hormonal activities of the alternative plasticizer tri-(2-ethylhexyl) trimellitate TEHTM and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Environmental fate and biodegradability of trimellitate plasticizers

An In-Depth Technical Guide to the Environmental Fate and Biodegradability of Trimellitate Plasticizers

Executive Summary

Trimellitate plasticizers, such as tris(2-ethylhexyl) trimellitate (TOTM), are increasingly used as alternatives to regulated phthalate plasticizers in a variety of applications, notably in polyvinyl chloride (PVC) products requiring high-temperature resistance.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and biodegradability of these compounds. Trimellitates are characterized by high molecular weights, low water solubility, and low volatility, which dictate their environmental behavior.[3][4] They are released into the environment primarily through leaching from plastic materials.[5] Once released, they tend to adsorb strongly to soil and sediment and exhibit a low potential for bioaccumulation in aquatic organisms.[3][6] While hydrolysis may be a relevant degradation pathway, trimellitates are generally resistant to biodegradation under both aerobic and anaerobic conditions.[3][6] Their acute toxicity to aquatic organisms is low.[6] However, data on long-term environmental persistence and the ecotoxicity of their metabolites are limited, highlighting areas for future research.[5]

Introduction

Plasticizers are additives used to increase the flexibility and durability of polymeric materials.[7] For decades, phthalate esters were the dominant class of plasticizers. However, due to concerns over their potential endocrine-disrupting effects and developmental toxicity, regulatory actions have prompted a shift towards alternative compounds.[8] Among these alternatives, trimellitates, which are esters of trimellitic acid (1,2,4-benzenetricarboxylic acid), have gained prominence.[4][5]

The most common trimellitate is tris(2-ethylhexyl) trimellitate (TOTM), also known as trioctyl trimellitate.[1][3] These compounds are noted for their high stability, low volatility, and high-temperature resistance, making them suitable for demanding applications such as electrical cable insulation, automotive interiors, and medical devices.[1][2][9] Because they are not chemically bound to the polymer matrix, trimellitates can migrate from products and enter the environment, necessitating a thorough understanding of their subsequent fate and potential impact.[5][10]

Physical-Chemical Properties

The environmental partitioning and fate of a chemical are largely governed by its physical and chemical properties. Trimellitates are generally large, hydrophobic, oily liquids with low water solubility and very low vapor pressure.[4][5] These characteristics suggest they will not be readily mobile in aqueous environments but will preferentially associate with organic matter in soil and sediment.

Table 1: Physical-Chemical Properties of Tris(2-ethylhexyl) trimellitate (TOTM)

| Property | Value | Reference |

| Chemical Formula | C₃₃H₅₄O₆ | [3] |

| Molecular Weight | 546.8 g/mol | [3] |

| Physical Description | Yellow, oily liquid | [3] |

| Water Solubility | 0.13 mg/L at 25°C (practically insoluble) | [1][6] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 5.94 (estimated) | [6] |

| Vapor Pressure | Very low | [5] |

| Henry's Law Constant | Not expected to be an important fate process | [3] |

Environmental Fate

The environmental fate of trimellitate plasticizers encompasses their release, distribution, degradation, and ultimate disposition in the environment.

Release and Distribution

Trimellitate plasticizers enter the environment primarily through leaching from consumer and industrial products.[5] Due to their very low volatility, atmospheric transport is not considered a significant pathway.[5] Once in an aquatic environment, their high Log Kₒw and low water solubility cause them to adsorb strongly to suspended solids and sediment.[3] The potential for bioconcentration in aquatic organisms is considered low, with measured Bioconcentration Factor (BCF) values in carp ranging from <1 to 2.7.[3][6]

Abiotic Degradation

Abiotic degradation processes are those that do not involve microorganisms. For trimellitates, the key abiotic pathways are hydrolysis and photodegradation.

-

Hydrolysis : This process involves the breaking of ester bonds by reaction with water.[11] There is some evidence to suggest hydrolysis may be an important environmental fate process for trimellitates, with estimated half-lives of 12 to 120 days.[3] However, other studies have shown no evidence of hydrolysis under specific conditions, such as in vitro tests using rat intestinal homogenates.[3] The rate of hydrolysis can be influenced by pH, with the reaction being faster under acidic or basic conditions.[11]

-

Photodegradation : This process involves the breakdown of chemicals by light, particularly UV radiation from sunlight.[12] While direct data on the photodegradation of trimellitates in the environment is scarce, the general mechanism for organic compounds in polymers involves the absorption of UV light, leading to the formation of free radicals and subsequent chain scission and oxidation.[12][13] The presence of plasticizers can influence the rate of photodegradation of the polymer matrix itself.[14]

Biotic Degradation

Biodegradation is the breakdown of organic substances by microorganisms.[15] It can occur under aerobic (oxygen-present) or anaerobic (oxygen-absent) conditions.[16]

-

Aerobic Biodegradation : Available data suggest that trimellitates are not readily biodegradable.[6] In a single screening study using an activated sludge inoculum, TOTM achieved only 4.2% of its theoretical biochemical oxygen demand (BOD) over a four-week incubation period.[6] This indicates that aerobic biodegradation is not an important environmental fate process in soil and water.[3]

-

Anaerobic Biodegradation : Anaerobic conditions are common in environments like deep sediment and sludge digesters in wastewater treatment plants.[17] While anaerobic biodegradation is a crucial process for many organic pollutants, specific data on the anaerobic degradation of trimellitate plasticizers is largely unavailable in the reviewed literature.[17][18] Given their resistance to aerobic degradation, their persistence in anoxic environments is a key area for further investigation.

The primary metabolic pathway for trimellitates in biological systems is hydrolysis, breaking the triester down into its corresponding diester and monoester metabolites.[4][19] For example, human metabolism of TOTM (also referred to as TEHTM) results in the formation of di-2-(ethylhexyl) trimellitates (DEHTM) and mono-2-(ethylhexyl) trimellitates (MEHTM).[19]

Ecotoxicity

The available data indicate that trimellitates have low acute toxicity to aquatic organisms.[20] Studies on tris(2-ethylhexyl) trimellitate have shown no toxic effects at the limit of its water solubility. While some studies have suggested potential endocrine-disrupting effects, these are generally considered to be less potent than those of certain phthalates like DEHP.[8][21]

Table 2: Ecotoxicity Data for Tris(2-ethylhexyl) trimellitate (TOTM)

| Test Organism | Endpoint | Duration | Result | Reference |

| Algae (Selenastrum capricornutum) | EC₅₀ (Growth Inhibition) | 72 hours | >100 mg/L | [6] |

| Fish (Carp) | BCF (Bioconcentration Factor) | 6 weeks | <1 to 2.7 | [6] |

| Rat (Oral) | Acute Toxicity (LD₅₀) | - | >2,000 mg/kg bw | [6] |

| Rat (Reproductive) | NOAEL | 2-Generation Study | 100 mg/kg bw/day | [20][22] |

Experimental Protocols

A summary of the methodologies for key experiments cited in the assessment of trimellitate plasticizers is provided below.

Inherent Biodegradability: OECD TG 302C (Modified MITI Test II)

-

Objective : To assess the inherent biodegradability of a chemical substance by microorganisms. A positive result in this test indicates that the substance is not persistent.[6]

-

Methodology :

-

Inoculum : An activated sludge, not pre-acclimatized to the test substance, is used as the microbial source.

-

Test Substance Concentration : The test substance is introduced as the sole carbon source at a concentration typically around 100 mg/L.

-

Procedure : The test substance, mineral medium, and inoculum are combined in a closed vessel. The consumption of oxygen (Biochemical Oxygen Demand, BOD) is measured over a period of 28 days using a respirometer.

-

Endpoint : The percentage of biodegradation is calculated by comparing the measured BOD to the theoretical oxygen demand (ThOD). For TOTM, this test yielded a result of 4.2% degradation after four weeks.[6]

-

In Vitro Hydrolysis by Rat Gut Homogenates

-

Objective : To determine the rate of hydrolysis of a plasticizer in a simulated biological environment.[3]

-

Methodology :

-

Preparation : Intestinal homogenates are prepared from Sprague-Dawley rats.

-

Incubation : The test substance (e.g., TOTM) is dissolved in a suitable solvent (e.g., methanol) and added to the gut homogenate. The mixture is incubated at a physiological temperature (37°C).

-

Analysis : Samples are taken at various time points and analyzed using an appropriate analytical method (e.g., chromatography) to measure the concentration of the parent compound and any hydrolysis products.

-

Endpoint : The rate of disappearance of the parent compound is used to determine the hydrolysis rate. In the cited study, no evidence of TOTM hydrolysis was observed.[3]

-

Aquatic Toxicity (Algae Growth Inhibition)

-

Objective : To determine the effects of a substance on the growth of a freshwater microalga.

-

Methodology :

-

Test Organism : A culture of a standard algal species, such as Selenastrum capricornutum, is used.[6]

-

Exposure : The algae are exposed to a range of concentrations of the test substance in a nutrient-rich medium for a period of 72 hours under controlled light and temperature conditions.

-

Measurement : Algal growth (biomass) is measured at the beginning and end of the test, typically by cell counts or spectrophotometry.

-

Endpoint : The results are used to calculate the EC₅₀, which is the concentration that causes a 50% reduction in growth compared to an untreated control. For TOTM, the EC₅₀ was greater than its water solubility limit.[6]

-

Summary and Knowledge Gaps

Trimellitate plasticizers represent a significant class of alternatives to traditional phthalates. Their environmental profile is dominated by their large molecular size and hydrophobicity, leading to strong partitioning to soil and sediment, low bioaccumulation potential, and high resistance to biodegradation.[3][6] Acute ecotoxicity is low.

Despite this, several knowledge gaps remain:

-

Long-Term Fate : While inherent biodegradability is low, the ultimate fate of trimellitates over extended periods in soil and sediment is not well understood.[5]

-

Anaerobic Biodegradation : There is a significant lack of data on the degradation potential of trimellitates under anaerobic conditions, which are prevalent in many environmental sinks.[17]

-

Metabolite Toxicity : The environmental fate and potential toxicity of the hydrolysis products (diesters and monoesters) are not well characterized.

-

Emerging Trimellitates : As the market for non-phthalate plasticizers grows, research will be needed to assess the environmental profiles of other emerging trimellitate compounds.[5]

Addressing these gaps through further research is crucial for a complete environmental risk assessment of this important class of industrial chemicals.

References

- 1. Trioctyltrimellitate (TOTM) – Quality solution for durable plastics [penpet.com]

- 2. polynt.com [polynt.com]

- 3. Trioctyl trimellitate | C33H54O6 | CID 18725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. connectsci.au [connectsci.au]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. Plasticizer - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cpsc.gov [cpsc.gov]

- 10. connectsci.au [connectsci.au]

- 11. Trioctyl Trimellitate | Alchemist Plasticizer [alchemist-plasticizer.com]

- 12. Photodegradation and photostabilization of polymers, especially polystyrene: review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 14. researchgate.net [researchgate.net]

- 15. omicsonline.org [omicsonline.org]

- 16. goecopure.com [goecopure.com]

- 17. erasm.org [erasm.org]

- 18. Integrated Anaerobic-Aerobic Biodegradation of Multiple Contaminants Including Chlorinated Ethylenes, Benzene, Toluene, and Dichloromethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Human metabolism and kinetics of tri-(2-ethylhexyl) trimellitate (TEHTM) after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Screening assessment trimellitates group - Canada.ca [canada.ca]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. Toxicology and Biodegradability of a Phthalate-Free and Bio-Based Novel Plasticizer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis and Purification of 1-(2-Ethylhexyl) trimellitate: An Application Note

Introduction

1-(2-Ethylhexyl) trimellitate, a monoester of trimellitic acid, is a compound of interest in various industrial applications, including as a primary and secondary plasticizer and as a metabolite of the widely used PVC plasticizer, tri-(2-ethylhexyl) trimellitate (TOTM). Its synthesis and purification are critical for its use as a reference standard in analytical methods and for toxicological studies. This document provides a detailed protocol for the synthesis and purification of 1-(2-Ethylhexyl) trimellitate.

Synthesis of 1-(2-Ethylhexyl) trimellitate

The synthesis of 1-(2-Ethylhexyl) trimellitate is achieved through the direct esterification of trimellitic anhydride with 2-ethylhexanol. The reaction proceeds under elevated temperatures with the removal of water to drive the equilibrium towards the product.

Materials and Equipment

| Material/Equipment | Description |

| Trimellitic anhydride | Reagent grade, ≥97% |

| 2-Ethylhexanol | Reagent grade, ≥99% |

| p-Toluenesulfonic acid monohydrate | Catalyst, reagent grade |

| Toluene | ACS grade, for azeotropic removal of water |

| Sodium bicarbonate | Saturated aqueous solution |

| Brine | Saturated aqueous solution of NaCl |

| Anhydrous magnesium sulfate | Drying agent |

| Rotary evaporator | For solvent removal |

| Heating mantle with stirrer | For reaction heating and mixing |

| Dean-Stark apparatus | For azeotropic water removal |

| Separatory funnel | For liquid-liquid extraction |

| Glassware | Round-bottom flask, condenser, etc. |

Experimental Protocol

-

Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a Dean-Stark trap filled with toluene, a condenser, and a nitrogen inlet.

-

Charging of Reactants: The flask is charged with trimellitic anhydride (19.21 g, 0.1 mol), 2-ethylhexanol (13.02 g, 0.1 mol), p-toluenesulfonic acid monohydrate (0.19 g, 1 mol%), and toluene (150 mL).

-

Reaction: The mixture is heated to reflux under a nitrogen atmosphere. The water formed during the reaction is collected in the Dean-Stark trap. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction (typically 4-6 hours), the mixture is cooled to room temperature. The organic layer is washed sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Purification of 1-(2-Ethylhexyl) trimellitate

The crude product, which may contain unreacted starting materials and diester or triester byproducts, is purified by column chromatography.

Materials and Equipment

| Material/Equipment | Description |

| Silica gel | 60 Å, 230-400 mesh |

| Hexane | ACS grade |

| Ethyl acetate | ACS grade |

| Glass column | Appropriate size for the scale of the reaction |

| TLC plates | Silica gel on aluminum backing with fluorescent indicator |

Experimental Protocol

-

Column Preparation: A glass column is packed with silica gel in a slurry of hexane.

-

Loading: The crude product is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry powder is loaded onto the top of the column.

-

Elution: The column is eluted with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure desired product.

-

Concentration: Fractions containing the pure 1-(2-Ethylhexyl) trimellitate are combined, and the solvent is removed under reduced pressure to yield the purified product as a viscous oil.

Data Presentation

| Parameter | Value |

| Reactants | |

| Trimellitic anhydride | 19.21 g (0.1 mol) |

| 2-Ethylhexanol | 13.02 g (0.1 mol) |

| Product | |

| Theoretical Yield | 32.24 g |

| Characterization | |

| Molecular Formula | C₁₇H₂₂O₆ |

| Molecular Weight | 322.35 g/mol |

Note: Actual yield will vary depending on reaction conditions and purification efficiency.

Mandatory Visualizations

Caption: Workflow for the synthesis and purification of 1-(2-Ethylhexyl) trimellitate.

Characterization (Predicted Data)

Due to the lack of publicly available experimental spectra for 1-(2-Ethylhexyl) trimellitate, the following are predicted characteristic peaks based on the structure and data from similar compounds.

¹H NMR (CDCl₃, 400 MHz):

-

δ 8.2-8.5 (m, 2H): Aromatic protons adjacent to two carboxyl groups.

-

δ 7.9-8.1 (m, 1H): Aromatic proton adjacent to one carboxyl group.

-

δ 4.2-4.4 (m, 2H): -OCH₂- protons of the ethylhexyl group.

-

δ 1.6-1.8 (m, 1H): -CH- proton of the ethylhexyl group.

-

δ 1.2-1.5 (m, 8H): Methylene protons of the ethylhexyl group.

-

δ 0.8-1.0 (t, 6H): Methyl protons of the ethylhexyl group.

-

δ 10.0-12.0 (br s, 2H): Carboxylic acid protons.

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~170-175: Carboxylic acid carbons.

-

δ ~165-168: Ester carbonyl carbon.

-

δ ~130-140: Aromatic carbons.

-

δ ~68-70: -OCH₂- carbon.

-

δ ~38-40: -CH- carbon.

-

δ ~22-30: Methylene carbons of the ethylhexyl group.

-

δ ~10-14: Methyl carbons of the ethylhexyl group.

FTIR (neat, cm⁻¹):

-

3300-2500 (broad): O-H stretch of carboxylic acids.

-

~2960, 2930, 2860: C-H stretches of the alkyl chain.

-

~1720-1740: C=O stretch of the ester.

-

~1690-1710: C=O stretch of the carboxylic acids.

-

~1600, 1480: Aromatic C=C stretches.

-

~1250-1300: C-O stretch of the ester and carboxylic acids.

Discussion

The provided protocol outlines a straightforward and effective method for the synthesis and purification of 1-(2-Ethylhexyl) trimellitate. The direct esterification is a common and reliable method for producing this monoester. Purification via column chromatography is essential to remove unreacted starting materials and di/triester byproducts, ensuring a high-purity final product suitable for analytical and research purposes. The predicted characterization data serves as a guideline for confirming the identity and purity of the synthesized compound. It is recommended to acquire experimental data for the final product to verify its structure.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

-

Toluene is flammable and toxic; handle with care.

-

p-Toluenesulfonic acid is corrosive; avoid contact with skin and eyes.

Application Note: Quantification of 1- and 2-(2-Ethylhexyl) trimellitate in Human Blood using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

1-(2-Ethylhexyl) trimellitate (1-MEHTM) and 2-(2-Ethylhexyl) trimellitate (2-MEHTM) are primary metabolites of the plasticizer tri-(2-ethylhexyl) trimellitate (TOTM), a common replacement for phthalate-based plasticizers in various consumer and medical products. Due to the potential for human exposure to TOTM and its subsequent metabolism, sensitive and selective analytical methods are required to quantify its metabolites in biological matrices such as blood. This application note provides a detailed protocol for the simultaneous quantification of 1-MEHTM and 2-MEHTM in human blood using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described method is based on a liquid-liquid extraction followed by reversed-phase HPLC separation and detection by electrospray ionization (ESI) tandem mass spectrometry in negative ionization mode.[1][2]

Principle

The method involves the extraction of the target analytes from a blood sample using a liquid-liquid extraction (LLE) procedure. Following extraction, the analytes are chromatographically separated from endogenous matrix components using a reversed-phase high-performance liquid chromatography (HPLC) system. The separated analytes are then detected and quantified using a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. Quantification is achieved by monitoring specific precursor-to-product ion transitions for each analyte and using a stable isotope-labeled internal standard to correct for matrix effects and variations in instrument response.[1][2]

Quantitative Data Summary

The following table summarizes the quantitative performance of the analytical method for the determination of 1- and 2-(2-Ethylhexyl) trimellitate in human blood.[1][2][3][4]

| Analyte | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Precision (RSD %) | Accuracy (%) |

| 1-mono-(2-ethylhexyl) trimellitate (1-MEHTM) | 0.7 - 5.5 | 2 - 5 | 0.9 - 8.7 | 86 - 109 |

| 2-mono-(2-ethylhexyl) trimellitate (2-MEHTM) | 0.7 - 5.5 | 2 - 5 | 0.9 - 8.7 | 86 - 109 |

Experimental Protocols

Materials and Reagents

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid

-

Reagents: Ammonium acetate

-

Internal Standard: Stable isotope-labeled 1-MEHTM and 2-MEHTM (if available) or a suitable structural analog.

-

Blood Samples: Human whole blood collected in appropriate anticoagulant tubes.

Sample Preparation: Liquid-Liquid Extraction

-

Sample Aliquoting: Pipette 500 µL of whole blood into a 2 mL polypropylene microcentrifuge tube.

-

Internal Standard Spiking: Add the internal standard solution to each sample, quality control, and calibration standard.

-

Protein Precipitation (Optional but recommended): Add 1 mL of cold acetonitrile to each tube. Vortex for 30 seconds to precipitate proteins. Centrifuge at 10,000 x g for 5 minutes. Transfer the supernatant to a clean tube.

-

Liquid-Liquid Extraction:

-

Add 1 mL of an appropriate organic solvent (e.g., a mixture of hexane and ethyl acetate) to the supernatant.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3,000 x g for 5 minutes to separate the layers.

-

-

Analyte Collection: Carefully transfer the upper organic layer to a new tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

-

Column: A reversed-phase C18 column (e.g., core-shell particle technology for enhanced separation).

-

Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions:

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 30% B, increase to 95% B over 10 min, hold for 2 min, return to 30% B and equilibrate for 3 min. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

MS/MS Conditions:

| Parameter | Value |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Capillary Voltage | -3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

MRM Transitions (Example):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 1-MEHTM | Specific m/z | Specific m/z | Optimized value |

| 2-MEHTM | Specific m/z | Specific m/z | Optimized value |

| Internal Standard | Specific m/z | Specific m/z | Optimized value |

Note: The specific m/z values for precursor and product ions, as well as the collision energies, should be optimized for the specific instrument being used.

Experimental Workflow Diagram

Caption: Workflow for the quantification of 1- and 2-(2-Ethylhexyl) trimellitate in blood.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of 1- and 2-(2-Ethylhexyl) trimellitate in human blood. The method demonstrates excellent sensitivity, precision, and accuracy, making it suitable for biomonitoring studies and assessing human exposure to TOTM. The detailed protocol and workflow diagram provide a clear guide for researchers and scientists in the fields of toxicology, environmental health, and drug development.

References

- 1. Isomeric separation and quantitation of di-(2-ethylhexyl) trimellitates and mono-(2-ethylhexyl) trimellitates in blood by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isomeric separation and quantitation of di-(2-ethylhexyl) trimellitates and mono-(2-ethylhexyl) trimellitates in blood by LC-MS/MS - FAU CRIS [cris.fau.de]

- 3. Simultaneous determination of polyvinylchloride plasticizers di(2-ethylhexyl) phthalate and tri(2-ethylhexyl) trimellitate and its degradation products in blood by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: High-Sensitivity LC-MS/MS Method for the Detection of Mono(2-Ethylhexyl) Trimellitate (METM)

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of mono(2-ethylhexyl) trimellitate (METM), a primary metabolite of the plasticizer tri-(2-ethylhexyl) trimellitate (TOTM). The protocol is designed for researchers, scientists, and professionals in drug development and toxicology for the reliable detection of METM in biological matrices. The method utilizes reversed-phase liquid chromatography for the separation of METM isomers, followed by sensitive detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This document provides a comprehensive guide, including sample preparation, detailed LC-MS/MS parameters, and expected quantitative performance.

Introduction

Tri-(2-ethylhexyl) trimellitate (TOTM), also known as TEHTM, is a common plasticizer used as a replacement for di-(2-ethylhexyl) phthalate (DEHP) in various consumer and medical products.[1] Due to its widespread use, there is a growing interest in monitoring human exposure to TOTM. Following exposure, TOTM is metabolized in the body, leading to the formation of diester and monoester metabolites, including mono(2-ethylhexyl) trimellitate (METM).[1][2] The quantification of these metabolites in biological fluids such as blood and urine serves as a key biomarker for assessing human exposure to TOTM.[3]

LC-MS/MS offers high sensitivity and selectivity, making it the ideal analytical technique for the trace-level quantification of METM in complex biological samples.[4][5] This application note presents a detailed protocol for the extraction and quantification of METM isomers (1-MEHTM, 2-MEHTM, and 4-MEHTM) using LC-MS/MS.

Experimental Protocols

Sample Preparation (Human Blood)

A liquid-liquid extraction procedure is employed for the isolation of METM from human blood samples.[6][7]

Materials:

-

Human blood collected in EDTA tubes

-

Internal Standard (IS): Isotopically labeled METM (e.g., 13C-labeled 1-MEHTM, 2-MEHTM, and 4-MEHTM)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Methyl tert-butyl ether (MTBE), HPLC grade

-

Ultrapure water

-

Centrifuge capable of 4000 x g

-

Vortex mixer

-

Sample concentrator (e.g., nitrogen evaporator)

Procedure:

-

Spike a 1 mL aliquot of human blood with the internal standard solution.

-

Add 1 mL of acetonitrile to precipitate proteins.

-

Vortex the sample for 30 seconds.

-

Centrifuge at 4000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

Add 2 mL of MTBE to the supernatant for liquid-liquid extraction.

-

Vortex for 1 minute.

-

Centrifuge at 4000 x g for 5 minutes to separate the layers.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | As required for optimal separation |

Note: The gradient should be optimized to ensure the separation of METM isomers.

Mass Spectrometry (MS/MS)

Instrumentation:

-

Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS/MS Parameters: Quantitative analysis is performed in negative ionization mode using Multiple Reaction Monitoring (MRM).[6][7]

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Ion Spray Voltage | -4500 V |

| Temperature | 550°C |

| Curtain Gas | 25 psi |

| Collision Gas | Level 4 |

| Gas 1 (Nebulizer Gas) | 55 psi |

| Gas 2 (Turbo Gas) | 55 psi |

MRM Transitions: The following MRM transitions can be used for the quantification and confirmation of METM isomers. The collision energy (CE) and declustering potential (DP) should be optimized for the specific instrument used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| 1-MEHTM | 305.1 | 189.0 | 100 |

| 2-MEHTM | 305.1 | 189.0 | 100 |

| 4-MEHTM | 305.1 | 189.0 | 100 |

| 13C-1-MEHTM (IS) | 311.1 | 195.0 | 100 |

| 13C-2-MEHTM (IS) | 311.1 | 195.0 | 100 |

| 13C-4-MEHTM (IS) | 311.1 | 195.0 | 100 |

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the LC-MS/MS method for METM analysis. The values are based on published data and may vary depending on the specific instrumentation and laboratory conditions.[3][6][7]

| Parameter | 1-MEHTM | 2-MEHTM | 4-MEHTM |

| Limit of Detection (LOD) | 0.01 - 0.7 µg/L | 0.01 - 0.7 µg/L | 0.01 - 0.7 µg/L |

| Limit of Quantification (LOQ) | 0.04 - 2.0 µg/L | 0.04 - 2.0 µg/L | 0.04 - 2.0 µg/L |

| Linearity (r²) | >0.99 | >0.99 | >0.99 |

| Precision (RSD%) | < 10% | < 10% | < 10% |

| Recovery (%) | 90 - 110% | 90 - 110% | 90 - 110% |

Visualizations

Experimental Workflow for METM Detection

Caption: Experimental workflow for the LC-MS/MS detection of METM.

Metabolic Pathway of TOTM to METM

Caption: Simplified metabolic pathway of TOTM.

Conclusion